molecular formula C10H6ClFN2O B3039325 4-(3-Fluorophenoxy)-6-chloropyrimidine CAS No. 1017067-02-5

4-(3-Fluorophenoxy)-6-chloropyrimidine

Cat. No.: B3039325
CAS No.: 1017067-02-5
M. Wt: 224.62 g/mol
InChI Key: MXRWBETZRNLTDT-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a fluorophenoxy group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenoxy)-6-chloropyrimidine typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorophenol and 2,4,6-trichloropyrimidine.

    Nucleophilic Substitution: 3-Fluorophenol undergoes nucleophilic substitution with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to improve yield and reduce costs. This may involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Coupled Products: Complex molecules with extended aromatic systems or functional groups.

Scientific Research Applications

4-(3-Fluorophenoxy)-6-chloropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorophenoxy and chlorine groups can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • 4-(4-Chloro-3-fluorophenoxy)-6-methylpyrimidine
  • 4-(3-Trifluoromethylphenoxy)-6-chloropyrimidine
  • 4-(4-Amino-3-fluorophenoxy)-6-chloropyrimidine

Comparison: 4-(3-Fluorophenoxy)-6-chloropyrimidine is unique due to the specific positioning of the fluorophenoxy and chlorine groups, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

4-chloro-6-(3-fluorophenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-9-5-10(14-6-13-9)15-8-3-1-2-7(12)4-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRWBETZRNLTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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